1-Naphthalenamine, 2-nitro-

Descripción general

Descripción

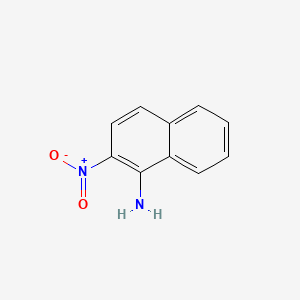

1-Naphthalenamine, 2-nitro- is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Naphthalenamine, 2-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167919. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Naphthalenamine, 2-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalenamine, 2-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Nitro compounds are generally known to interact with various biological targets, influencing cellular processes .

Mode of Action

The exact mode of action of 2-Nitronaphthalen-1-amine is not well-documented. Nitro compounds, in general, are known to undergo reduction reactions within cells, which can lead to the formation of reactive species. These reactive species can interact with cellular components, leading to various effects .

Biochemical Pathways

Nitro compounds can potentially affect a variety of biochemical pathways due to their reactivity .

Pharmacokinetics

They are metabolized primarily through reduction reactions, and the metabolites are typically excreted in the urine .

Result of Action

Nitro compounds can potentially cause a variety of effects at the molecular and cellular level due to their reactivity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Nitronaphthalen-1-amine. Factors such as pH, temperature, and the presence of other compounds can affect the reactivity and stability of nitro compounds .

Actividad Biológica

1-Naphthalenamine, 2-nitro- (commonly referred to as 2-nitronaphthalene) is an aromatic amine that has garnered attention due to its biological activity and potential health implications. This compound is primarily known for its role in various industrial applications, including dye manufacturing and chemical synthesis. However, its biological effects, particularly its mutagenic and carcinogenic properties, have raised concerns regarding occupational and environmental exposure.

1-Naphthalenamine, 2-nitro- has the molecular formula . It is a derivative of naphthalene with a nitro group attached to the second carbon of the naphthalene ring. The compound exhibits distinct physical and chemical properties that influence its biological activity.

Mutagenicity and Carcinogenicity

Extensive studies have demonstrated that 1-naphthalenamine, 2-nitro- possesses mutagenic properties. It has been shown to induce DNA damage in various bacterial strains, including Salmonella typhimurium, with effective doses as low as . Furthermore, it preferentially inhibits the growth of DNA repair-deficient Escherichia coli .

In animal studies, exposure to 2-nitronaphthalene has been linked to the development of bladder cancer. A notable study followed a cohort of workers exposed to this compound in the chemical industry, revealing a significant increase in bladder cancer cases compared to expected rates in the general population . The mean induction period for cancer development was approximately 16 years .

Metabolism and Toxicity

Upon administration, 1-naphthalenamine, 2-nitro- undergoes metabolic conversion in the liver, leading to the formation of several metabolites such as 2-amino-1-naphthyl sulfate and N-hydroxy-2-naphthylamine . These metabolites have been identified as potential carcinogens. For instance, N-hydroxy-2-naphthylamine is known to be tumorigenic in experimental animals .

In terms of acute toxicity, studies indicate that a single intraperitoneal injection of 100 mg/kg body weight did not result in significant respiratory distress or organ toxicity in male Sprague-Dawley rats . However, chronic exposure poses greater risks due to cumulative effects.

Case Studies

Several case studies highlight the adverse health effects associated with occupational exposure to 1-naphthalenamine, 2-nitro-. For example:

- Case Study A : In a cohort study involving workers from the British chemical industry exposed to 2-nitronaphthalene, researchers documented an elevated incidence of bladder cancer (26 cases observed vs. 0.3 expected) .

- Case Study B : A longitudinal study in Ohio tracked mortality rates among workers exposed to both 2-naphthylamine and benzidine over a period of 27 years. The observed bladder cancer mortality rate was significantly higher than that of the general population (78 vs. 4.4 per 100,000) .

Toxicological Data

The following table summarizes key toxicological findings related to 1-naphthalenamine, 2-nitro-:

Propiedades

IUPAC Name |

2-nitronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-10-8-4-2-1-3-7(8)5-6-9(10)12(13)14/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAJHKXZBICXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209507 | |

| Record name | 1-Naphthalenamine, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-23-8 | |

| Record name | 1-Naphthalenamine, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 607-23-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenamine, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.